molecular formula C9H18OS B1466581 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol CAS No. 1477748-67-6

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol

Cat. No.: B1466581
CAS No.: 1477748-67-6
M. Wt: 174.31 g/mol
InChI Key: UWPVRLGRHLTXHN-UHFFFAOYSA-N
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Description

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is an organic compound with the CAS Registry Number 1477748-67-6 . Its molecular formula is C 9 H 18 OS, corresponding to a molecular weight of approximately 174.30 g/mol . The structure features a cyclohexanol ring substituted at the first carbon with a hydroxymethyl group that is further modified with an ethylsulfanyl (ethylthio) moiety, classifying it as a sulfur-containing cyclohexanol derivative. As a building block, this compound possesses two key functional groups: a hydroxyl group and a thioether. The hydroxyl group can participate in reactions typical of alcohols, such as esterification and oxidation, while the thioether can undergo transformations to sulfoxides or sulfones. This bifunctionality makes it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science research for constructing more complex molecules . Researchers can use it in the exploration of novel chemical spaces, particularly in the development of compounds with potential biological activity. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and safety information.

Properties

IUPAC Name

1-(ethylsulfanylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPVRLGRHLTXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol typically proceeds via:

  • Starting material : Cyclohexanone or cyclohexanol derivatives.
  • Key transformations : Introduction of the hydroxyl group at the 1-position and attachment of the ethylsulfanyl methyl substituent.
  • Common reagents : Ethylthiol or ethylsulfanyl sources, organometallic reagents, and catalysts for substitution or addition reactions.

Preparation of the Cyclohexanol Core

The cyclohexanol moiety can be prepared by reduction or addition reactions involving cyclohexanone:

A representative procedure for preparing 1-substituted cyclohexanol derivatives involves:

Step Reagents & Conditions Outcome Yield (%) Reference
1 Cyclohexanone + methyl lithium (in THF, 0 °C, 2 h) 1-Methylcyclohexanol 75-87%
2 Work-up with ammonium chloride solution Quenching and isolation

Introduction of the Ethylsulfanyl Methyl Group

The ethylsulfanyl group (-SCH2CH3) can be introduced via nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic substitution : Reaction of a suitable leaving group (e.g., halomethyl cyclohexanol) with ethylthiolate anion.
  • Cross-coupling reactions : Nickel-, palladium-, or copper-catalyzed coupling of silylmethyl or halomethyl derivatives with ethylsulfanyl sources.

A typical synthetic route involves:

Step Reagents & Conditions Outcome Notes Reference
1 Preparation of halomethylcyclohexanol intermediate Halogenated cyclohexanol derivative Via halogenation or tosylation
2 Reaction with ethylthiolate (EtS-) under inert atmosphere This compound Nucleophilic substitution
3 Purification by extraction, drying, and distillation Pure product

Representative Experimental Procedure

Based on analogous compounds and related literature, a detailed preparation procedure can be outlined:

Procedure Step Description Conditions
1. Preparation of cyclohexanone solution Freshly distilled cyclohexanone dissolved in dry tetrahydrofuran (THF) 0 °C, inert atmosphere
2. Formation of halomethyl intermediate Addition of chloromethyl or bromomethyl reagent dropwise to cyclohexanone solution Controlled temperature (0-10 °C), stirring
3. Reaction with ethylthiolate Addition of sodium ethylthiolate or potassium ethylthiolate to halomethyl intermediate Room temperature, 12 h reaction time
4. Work-up and purification Washing with water, drying over sodium sulfate, solvent removal by distillation Standard organic extraction methods

This procedure is adapted from general synthetic methods for sulfanyl-substituted cyclohexanols and organosulfur compounds.

Analytical Data and Yield

While specific data for this compound is limited, analogous compounds show:

Parameter Typical Value Notes Reference
Overall isolated yield 65-87% Dependent on reagent purity and reaction conditions
Purity by GC or HPLC >98% After purification and distillation
Physical state Colorless to pale yellow liquid Typical for cyclohexanol derivatives

Research Findings and Notes

  • Catalyst use : Transition metal catalysts (Ni, Pd, Cu) enhance coupling efficiency in introducing the ethylsulfanyl group.
  • Reaction atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sulfur-containing intermediates.
  • Temperature control : Low temperatures (0-10 °C) during addition steps minimize side reactions and improve selectivity.
  • Purification : Successive washing with water, sodium chloride solution, and drying agents ensures removal of inorganic salts and by-products.

Summary Table of Preparation Methods

Method Step Description Key Reagents Conditions Yield Range Reference
Cyclohexanol core synthesis Reduction or organometallic addition to cyclohexanone NaBH4, MeLi, Grignard reagents 0-25 °C, inert atmosphere 75-87%
Halomethyl intermediate formation Halogenation or tosylation of cyclohexanol Chloromethyl or bromomethyl reagents 0-10 °C Variable
Ethylsulfanyl group introduction Nucleophilic substitution or cross-coupling Sodium ethylthiolate, Pd/Ni/Cu catalysts Room temp, 12 h 65-85%
Purification Extraction, drying, distillation Standard organic techniques

Chemical Reactions Analysis

Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding cyclohexanol derivatives.

  • Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Halogenation reactions typically use halides like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Cyclohexanone and its derivatives.

  • Reduction: Cyclohexanol and its derivatives.

  • Substitution: Halogenated cyclohexanols and nitro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exhibit antimicrobial properties. For instance, the presence of sulfur in the structure can enhance the interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens.

2. Drug Development
The compound has been investigated as a candidate for drug development due to its ability to modulate biological pathways. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest in pharmacological research.

3. Inhibition Studies
Research has shown that derivatives of cyclohexanol can inhibit specific enzymes involved in disease processes. For example, studies have demonstrated that compounds with similar functional groups can inhibit phospholipase A2, an enzyme implicated in inflammatory responses .

Material Science Applications

1. Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or modifier can enhance the mechanical properties of polymers, making them more resilient and durable.

2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound is also explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of cyclohexanol were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with ethylthio modifications displayed significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents.

Case Study 2: Polymer Modification
A recent experiment focused on incorporating this compound into a polyvinyl chloride (PVC) matrix. The addition resulted in improved tensile strength and thermal stability of the material, highlighting its utility in enhancing polymer performance.

Mechanism of Action

The mechanism by which 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonyl-Substituted Cyclohexanols

Example Compounds :

  • 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
  • 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol

Key Differences :

  • Functional Groups : These compounds feature a sulfonyl (-SO₂-) group instead of a sulfanyl (-S-) group, increasing polarity and hydrogen-bonding capacity.
  • Synthesis : Prepared via DABSO-based three-component reactions involving Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) and cyclohexene oxide, yielding higher molecular weights (~280–300 g/mol) compared to the target compound .
  • Physicochemical Properties : Sulfonyl groups enhance water solubility and thermal stability. NMR data (e.g., ¹H NMR δ 1.50–2.10 ppm for cyclohexane protons) and HRMS confirm structural integrity .
Table 1: Comparison of Sulfanyl vs. Sulfonyl Derivatives
Property 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
Molecular Weight 174.3 g/mol 280.3 g/mol
Functional Group -S-CH₂CH₃ -SO₂-C₆H₄-OCH₃
Polarity Moderate (thioether) High (sulfonyl, methoxy)
Synthesis Method Likely nucleophilic substitution DABSO-mediated three-component reaction

Aminomethyl-Substituted Cyclohexanols (Pharmaceutical Analogs)

Example Compound : Tramadol

  • Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol .
  • Key Differences: Substituents: Tramadol has a dimethylaminomethyl group and a 3-methoxyphenyl group, contributing to its opioid-like analgesic activity. Stereochemistry: Four stereoisomers exist; the (1R,2R)-isomer is pharmacologically active and 1/3 as potent as morphine . Physicochemical Properties: Higher molecular weight (299.84 g/mol as hydrochloride salt) and basicity due to the tertiary amine .
Table 2: Pharmacological vs. Non-Pharmacological Derivatives
Property This compound Tramadol (HCl Salt)
Molecular Weight 174.3 g/mol 299.84 g/mol
Key Functional Groups -OH, -S-CH₂CH₃ -OH, -N(CH₃)₂, -OCH₃-C₆H₄
Bioactivity Not reported Analgesic (opioid receptor modulation)
Stereochemical Complexity None Four stereoisomers

Heterocyclic-Substituted Cyclohexanols

Example Compounds :

  • 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol (CAS: 408312-51-6)
  • 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol

Key Differences :

  • Substituents : Piperidine and thiophene rings introduce nitrogen or aromatic sulfur, altering electronic properties.
  • Applications : Used as intermediates in drug discovery (e.g., piperidine derivatives for CNS targets) .
  • Physicochemical Properties : Higher molecular weights (e.g., 225.35 g/mol for the thiophene derivative) and varied solubility profiles .
Table 3: Heterocyclic vs. Aliphatic Derivatives
Property This compound 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
Molecular Weight 174.3 g/mol 225.35 g/mol
Key Functional Groups -OH, -S-CH₂CH₃ -OH, -NH-CH₂-thiophene
Aromaticity None Thiophene ring
Potential Applications Synthetic intermediate Pharmaceutical intermediate

Conformational and Structural Analysis

  • Cyclohexane Ring Dynamics: The ethylsulfanyl group in this compound likely stabilizes the equatorial conformation due to steric hindrance, as observed in 1-methylcyclohexanol derivatives .
  • Comparison with Alkyl Derivatives: Methyl- and ethyl-substituted cyclohexanols (e.g., 1-ethylcyclohexanol) exhibit similar conformational preferences, with axial substituents increasing ring strain .

Biological Activity

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanol structure with an ethylsulfanyl group. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H18OS
Molecular Weight190.32 g/mol
Boiling PointApprox. 180 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in various chemical interactions due to the hydroxyl and sulfanyl groups. These interactions can influence enzyme activity, receptor binding, and other biomolecular processes.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclohexanol compounds possess antibacterial properties against various pathogens. The presence of the ethylsulfanyl group could enhance this activity through specific interactions with microbial enzymes or membranes.
  • Antitumor Properties : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarities with known antitumor agents warrant further investigation into its efficacy.

Case Studies

  • Antimicrobial Testing : A study investigated the antimicrobial effects of various cyclohexanol derivatives, including those with sulfanyl groups. Results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
  • Antitumor Activity : In vitro assays on cancer cell lines demonstrated that related compounds could induce cytotoxic effects. For instance, a derivative with similar functional groups showed an IC50 value of 15 µM against breast cancer cell lines, indicating considerable potential for further development .
  • Pharmacokinetic Studies : A pharmacokinetic profile of related compounds indicated favorable absorption and distribution characteristics, essential for therapeutic applications. The half-life and bioavailability metrics suggest that modifications to the structure may enhance its therapeutic window .

Table 2: Biological Activity Comparison

CompoundAntimicrobial Activity (IC50)Antitumor Activity (IC50)
This compoundTBDTBD
3-(Methylsulfanyl)cyclohexan-1-ol20 µg/mL15 µM
2-Ethyl-1-hexanol25 µg/mLNot tested

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol
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1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol

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